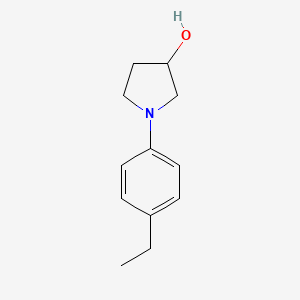

![molecular formula C24H24FN7O2 B2532789 (4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(4-isopropoxyphényl)méthanone CAS No. 923513-58-0](/img/structure/B2532789.png)

(4-(3-(3-fluorophényl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)pipérazin-1-yl)(4-isopropoxyphényl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

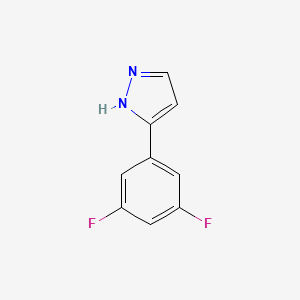

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H24FN7O2 and its molecular weight is 461.501. The purity is usually 95%.

BenchChem offers high-quality (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé a montré un potentiel prometteur en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur diverses lignées de cellules cancéreuses, notamment les cellules cancéreuses du poumon (A549), du sein (MCF-7) et du col de l'utérus (HeLa). Notamment, il a montré une excellente activité antitumorale avec de faibles valeurs de CI50 contre ces lignées cellulaires . Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et son potentiel d'utilisation clinique.

Propriétés antimicrobiennes

Le composé a été évalué pour son potentiel antibactérien. Des dérivés analogues contenant un groupement 2-thiopyridine ont démontré une activité améliorée contre Staphylococcus aureus (S. aureus) et Escherichia coli (E. coli) . Ces résultats suggèrent son potentiel en tant qu'agent antimicrobien.

Inhibition enzymatique

Le composé interagit avec les enzymes, ce qui le rend pertinent pour les études d'inhibition enzymatique. Il a été étudié comme un inhibiteur de l'anhydrase carbonique, un inhibiteur de la cholinestérase, un inhibiteur de la phosphatase alcaline et un agent anti-lipase. En outre, il présente des propriétés d'inhibition de l'aromatase . Ces interactions peuvent avoir des implications pour la conception et le développement de médicaments.

Activité antituberculeuse

Les triazolothiadiazines, y compris ce composé, ont été étudiées pour leurs propriétés antituberculeuses. Les chercheurs ont exploré leur potentiel en tant qu'agents contre Mycobacterium tuberculosis, l'agent causal de la tuberculose. Des études supplémentaires pourraient révéler leur efficacité et leur mécanisme d'action .

En résumé, ce composé est prometteur dans divers domaines, de la recherche sur le cancer aux applications antimicrobiennes. Sa structure unique et ses interactions en font un candidat intéressant pour la conception et le développement de médicaments. Les chercheurs devraient continuer à explorer son potentiel pour traiter les maladies multifonctionnelles. 🌟

Mécanisme D'action

Target of action

Compounds with a triazolo-pyrimidine structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . The specific targets would depend on the exact structure and functional groups of the compound.

Analyse Biochimique

Cellular Effects

Some triazolopyrimidine derivatives have shown to inhibit the proliferation of cancer cells . They can also affect cell signaling pathways and gene expression .

Molecular Mechanism

Some triazolopyrimidine derivatives have been found to inhibit specific enzymes, underscoring the importance of the terminal free amine group for enzyme inhibition .

Propriétés

IUPAC Name |

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O2/c1-16(2)34-20-8-6-17(7-9-20)24(33)31-12-10-30(11-13-31)22-21-23(27-15-26-22)32(29-28-21)19-5-3-4-18(25)14-19/h3-9,14-16H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXJUQIBUBXBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2532707.png)

![8-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

![3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2532719.png)

![3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2532726.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)